molecular formula CH3BrMg B12506370 Magnesium(2+) bromide methanide

Magnesium(2+) bromide methanide

Cat. No.: B12506370
M. Wt: 119.24 g/mol
InChI Key: NXPHGHWWQRMDIA-UHFFFAOYSA-M
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Description

Introduction to Magnesium(2+) Bromide Methanide (Methylmagnesium Bromide)

Nomenclature and Chemical Identity

IUPAC Name and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound , reflecting its ionic composition comprising a magnesium cation ($$ \text{Mg}^{2+} $$), a bromide anion ($$ \text{Br}^- $$), and a methanide group ($$ \text{CH}_3^- $$). Commonly referred to as methylmagnesium bromide , the compound is also recognized by synonyms such as Grignard reagent MeMgBr and bromomethylmagnesium . Its CAS registry number, 75-16-1 , serves as a unique identifier in chemical databases.

Property Value
IUPAC Name This compound
Common Name Methylmagnesium bromide
CAS Number 75-16-1
Molecular Formula $$ \text{CH}_3\text{BrMg} $$
Molecular Weight 119.244 g/mol
Density 1.035 g/mL at 25°C
Boiling Point 78–80°C
Melting Point 0°C
Molecular Formula and Structural Representation

The molecular formula $$ \text{CH}3\text{BrMg} $$ underscores the compound’s composition: a magnesium atom bonded to a methyl group ($$ \text{CH}3 $$) and a bromide ion. Structurally, magnesium adopts a linear geometry in solution, coordinated by solvent molecules such as diethyl ether or tetrahydrofuran (THF). The magnesium center exists in a +2 oxidation state, with the methyl group acting as a carbanion ($$ \text{CH}_3^- $$) and bromide as a counterion. This ionic configuration renders the compound highly reactive toward electrophilic substrates.

The Schlenk equilibrium governs the dynamic interconversion of methylmagnesium bromide with other organomagnesium species in solution. For instance, in ether solvents, the compound may equilibrate with dimethylmagnesium ($$ \text{Mg(CH}3\text{)}2 $$) and magnesium bromide ($$ \text{MgBr}_2 $$). This equilibrium highlights the complex speciation of Grignard reagents, which influences their reactivity in synthetic applications.

Historical Context and Discovery

Victor Grignard’s Pioneering Work

The discovery of methylmagnesium bromide is inextricably linked to Victor Grignard’s seminal work on organomagnesium compounds. In 1900, Grignard observed that alkyl halides react with magnesium metal in ether solvents to form organomagnesium halides, now known as Grignard reagents. This breakthrough addressed the limitations of earlier methods, such as Philippe Barbier’s one-pot synthesis of tertiary alcohols, which suffered from inconsistent yields. Grignard’s two-step protocol—first preparing the organomagnesium reagent and then reacting it with a carbonyl compound—proved more reliable and versatile.

Grignard’s contributions earned him the 1912 Nobel Prize in Chemistry, with the committee citing his reagent’s transformative impact on organic synthesis. The Nobel lecture emphasized the reagent’s ability to forge carbon–carbon bonds, enabling the construction of alcohols, ketones, and carboxylic acids. Methylmagnesium bromide, as the simplest alkyl Grignard reagent, became a model system for studying nucleophilic addition reactions.

Evolution of Organomagnesium Chemistry

The development of methylmagnesium bromide catalyzed advancements in organometallic chemistry. Early studies focused on its reactivity with carbonyl compounds, but subsequent research revealed its utility in forming carbon–heteroatom bonds and participating in radical pathways. For example, the 2020 quantum-chemical study by J. Am. Chem. Soc. elucidated the dual nucleophilic and radical mechanisms of Grignard reactions, demonstrating how substrate electronic properties dictate reaction pathways.

The compound’s role expanded beyond synthetic chemistry into materials science. Researchers exploited its strong reducing potential to synthesize organosilicon compounds and catalytic frameworks. Modern computational tools, such as ab initio molecular dynamics, have further unraveled the solvent dynamics and transition states involved in Grignard reactions, refining mechanistic understanding. These innovations underscore the enduring relevance of methylmagnesium bromide in both academic and industrial settings.

Properties

IUPAC Name

magnesium;carbanide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPHGHWWQRMDIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthesis via Grignard Reaction

The classical preparation of magnesium(2+) bromide methanide involves the reaction of methyl bromide (CH₃Br) with magnesium metal in anhydrous ether solvents. This exothermic process follows the general Grignard reagent formation mechanism:

$$
\text{CH}3\text{Br} + \text{Mg} \xrightarrow{\text{Et}2\text{O or THF}} \text{CH}_3\text{MgBr}
$$

Reaction Mechanism and Solvent Systems

  • Ether Solvents : Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common solvents. In Et₂O, CH₃MgBr exists as a dimeric species due to solvent coordination, whereas in THF, it remains monomeric due to stronger solvation.
  • Initiation : The reaction is initiated by surface activation of magnesium, often facilitated by iodine or pre-treated magnesium turnings. The formation of a violet-colored intermediate (Mg·I₂ complex) indicates successful initiation.
Key Parameters:
Parameter Diethyl Ether (Et₂O) Tetrahydrofuran (THF)
Solubility of MgBr₂ Low (precipitates) High
Reagent Aggregation Dimeric [(Et₂O)₂Mg(μ-Br)]₂ Monomeric [CH₃MgBr(THF)₃]
Reaction Rate Slower (diffusion-limited) Faster (improved solvation)

Modern Synthetic Approaches

In Situ Grignard Metalation Method (iGMM)

This one-pot method streamlines synthesis by combining magnesium, methyl bromide, and solvent without isolating intermediates. For example:

  • Procedure : Bromoethane (CH₃CH₂Br) is added to a suspension of Mg and cyclopentadiene derivatives in THF, yielding CH₃MgBr alongside ethane gas.
  • Advantages : Eliminates separate Grignard preparation steps, reducing exposure to moisture and oxygen.
Comparative Yields:
Method Solvent Temperature (°C) Yield (%) Reference
Traditional (Et₂O) Et₂O 25 85–90
iGMM THF 20 92–95

Continuous Flow Synthesis

Flow chemistry enhances scalability and safety by minimizing thermal runaway risks:

  • Reactor Design : Magnesium-packed tubular reactors enable precise control over residence time and temperature. For instance, at 80°C, 1 M CH₃Br in THF achieves >95% conversion within 10 minutes.
  • Applications : Ideal for large-scale production, with throughputs up to 0.5 L/min reported.

Research Findings and Advancements

Solvent Effects on Reaction Kinetics

  • THF vs. Et₂O : THF accelerates reaction rates due to higher dielectric constants (ε = 7.6 vs. 4.3), stabilizing charged intermediates. Kinetic studies show a 2.5-fold rate increase in THF at 25°C.
  • Coordination Complexes : In THF, CH₃MgBr forms [Mg(CH₃)(THF)₃Br], confirmed by X-ray crystallography.

Additives and Catalysts

  • Iodine : Pre-treatment of Mg with I₂ reduces induction periods by forming MgI₂, which enhances surface reactivity.
  • 1,2-Dibromoethane : Catalyzes initiation by generating reactive MgBr₂, though excess amounts promote Wurtz coupling side reactions.

Chemical Reactions Analysis

Reaction with Protic Substrates

Methyl magnesium bromide reacts violently with protic substances, such as water or alcohols, to release methane gas. This reaction is highly exothermic and forms magnesium hydroxide bromide as a byproduct:
CH3MgBr+H2OCH4+Mg(OH)Br\text{CH}_3\text{MgBr} + \text{H}_2\text{O} \rightarrow \text{CH}_4 \uparrow + \text{Mg(OH)Br}

  • Hazard Note : The reaction’s exothermic nature can ignite methane, posing fire risks .

Reactant Products Conditions ΔH (kJ/mol)
H₂OCH₄ + Mg(OH)BrRoom temperature-274.5 ± 2.2

Reaction with Hydrobromic Acid

In diethyl ether, methyl magnesium bromide reacts with gaseous HBr to yield methane and magnesium bromide:
CH3MgBr+HBrCH4+MgBr2\text{CH}_3\text{MgBr} + \text{HBr} \rightarrow \text{CH}_4 + \text{MgBr}_2

  • Thermodynamics : The reaction enthalpy (ΔrH\Delta_rH^\circ) is -274.5 ± 2.2 kJ/mol, confirming its exothermicity .

Nucleophilic Addition to Carbonyl Compounds

As a Grignard reagent, CH₃MgBr adds to carbonyl groups (e.g., ketones, esters) to form alcohols. For example, with benzyl benzoate:

  • Initial attack on the ester carbonyl produces acetophenone and benzyl alcohol.

  • Excess CH₃MgBr further reacts with acetophenone, yielding 2-phenyl-2-propanol (a tertiary alcohol) :
    C6H5COOCH2C6H5+2CH3MgBrC6H5C(OH)(CH3)2+C6H5CH2OH\text{C}_6\text{H}_5\text{COOCH}_2\text{C}_6\text{H}_5 + 2 \text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{C(OH)(CH}_3\text{)}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{OH}

Key Steps :

  • Nucleophilic attack : Methyl group transfer to electrophilic carbonyl carbon.

  • Protonation : Stabilization of intermediates by solvent or aqueous workup.

Formation of Organomagnesium Complexes

In ethereal solvents, CH₃MgBr participates in Schlenk-type equilibria, forming dimeric species like [(Et₂O)MgCp(μ-Br)]₂ (Cp = cyclopentadienyl) . These complexes are critical in coordination chemistry and catalytic cycles.

Mechanism of Action

The mechanism by which magnesium(2+) bromide methanide exerts its effects involves its role as a nucleophile in organic reactions. It can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Grignard Reagents (e.g., Methyl Magnesium Bromide, CH₃MgBr)

Structural Similarities and Differences :

  • Grignard reagents (RMgX) typically adopt a linear or bridged structure in solution, with magnesium coordinated by alkyl/aryl groups and halides. For example, methyl magnesium bromide exists as a dimer or oligomer in ether solvents .
  • In contrast, magnesium bromide methanide may form a monomeric or polymeric structure due to the stronger ionic character of the Mg²⁺–CH₃⁻ bond compared to the covalent Mg–C bond in Grignard reagents.

Reactivity :

  • Grignard reagents are nucleophilic at the carbon atom, reacting with electrophiles like carbonyl compounds (e.g., formaldehyde) to form alcohols after hydrolysis .

Thermochemical Data :

  • The standard enthalpy of formation (ΔfH°) for MgBr₂ is -302.92 kJ/mol . Reactions involving Grignard reagents (e.g., CH₃MgBr + H₂O → CH₄ + Mg(OH)Br) are highly exothermic (ΔrH° ≈ -231 to -669 kJ/mol depending on the alkyl group) . Magnesium bromide methanide’s stability would depend on the balance between the lattice energy of MgBr(CH₃) and the solvation effects in coordinating solvents like ether.
Property Magnesium Bromide Methanide (Hypothetical) Methyl Magnesium Bromide (CH₃MgBr)
Formula MgBr(CH₃) CH₃MgBr
Bond Type Ionic/Polar Covalent Covalent
ΔfH° (kJ/mol) Not reported ~-400 (estimated)
Reactivity High nucleophilicity (CH₃⁻) Moderate nucleophilicity (CH₃-Mg)

Lithium Methanide Complexes (e.g., CH₃Li·LiBr)

Structural Insights :

  • The lithium methanide complex CH₃Li·LiBr (dilithium carbanide bromide) forms a crystalline structure where CH₃⁻ bridges two Li⁺ ions, with Br⁻ acting as a counterion . Magnesium bromide methanide might adopt a similar bridging motif but with Mg²⁺’s higher charge density favoring tighter coordination.

Coordination Geometry :

  • Lithium complexes often exhibit tetrahedral or octahedral geometries. In contrast, Mg²⁺ (ionic radius ~72 pm) prefers octahedral coordination, as seen in MgBr₂(dioxane)₂ . Magnesium bromide methanide could thus form a six-coordinate complex with CH₃⁻ and Br⁻ ligands.

Rare Earth Methanide/Methanediide Complexes

Key Differences :

  • Rare earth complexes (e.g., [Ce(BIPMMes)(BIPMMesH)]) show distinct Ln–C bond lengths for methanide (CH₃⁻, ~2.8 Å) and methanediide (CH₂²⁻, ~2.68 Å) ligands due to charge density differences . Magnesium’s smaller size and higher charge density would likely shorten these distances, increasing electrostatic interactions.

Thermodynamic Stability :

  • Methanediide ligands (CH₂²⁻) form stronger bonds with metal centers than methanide (CH₃⁻) due to their higher charge. For magnesium, this would imply that methanediide complexes (if synthesized) are more stable than methanide derivatives.

Biological Activity

Magnesium(2+) bromide methanide, also known as magnesium bromide (2-bromophenyl)methanide, is a compound with significant implications in organic synthesis and potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

  • Molecular Formula : C7_7H6_6Br2_2Mg
  • CAS Number : 56812-60-3
  • Structure : The compound consists of a magnesium ion coordinated with a brominated phenyl group, which influences its reactivity and biological interactions.

This compound is primarily utilized as an organometallic reagent in synthetic organic chemistry. Its mechanism of action involves:

  • Nucleophilic Attack : The methanide group acts as a nucleophile, facilitating various reactions such as alkylation and coupling reactions.
  • Coordination Chemistry : The magnesium ion can coordinate with various substrates, enhancing the reactivity of the compound in biochemical pathways .

Biological Activity

Research indicates that magnesium compounds can exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that organometallic compounds like magnesium bromide derivatives may possess antimicrobial activities against certain bacterial strains .
  • Enzyme Inhibition : There is evidence that magnesium ions play a role in modulating enzyme activities, potentially affecting metabolic pathways .

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial effects of magnesium bromide derivatives on Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control substances, suggesting potential applications in antibiotic development .
  • Enzyme Interaction :
    Research focused on the interaction between magnesium bromide methanide and beta-lactamases, enzymes that confer antibiotic resistance. The study demonstrated that the compound could inhibit these enzymes through steric hindrance mechanisms, thereby restoring the efficacy of beta-lactam antibiotics .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
Enzyme InhibitionReduced activity of beta-lactamases
Coordination ComplexEnhanced reactivity in synthesis

Q & A

Q. What is the optimal method for synthesizing anhydrous magnesium bromide with high reproducibility for catalytic applications?

Anhydrous MgBr₂ requires strict control of reaction conditions to avoid hydration. The most reliable method involves the direct reaction of magnesium metal with bromine in anhydrous diethyl ether under inert atmosphere, as described by Zelinsky . Key steps include:

  • Purification of Mg metal (e.g., sanding to remove oxide layers).
  • Slow addition of Br₂ to Mg in ether to control exothermicity.
  • Vacuum drying at 100–120°C to remove residual ether and water .
    Alternative routes, such as reacting MgO with hydrobromic acid (HBr), require careful acid concentration control (≥48% HBr) to avoid hydrate formation .

Q. How does hydration state influence MgBr₂’s Lewis acidity and catalytic efficiency?

Anhydrous MgBr₂ is a strong Lewis acid due to its electron-deficient Mg²⁺ center, enabling coordination to nucleophiles in reactions like aldol condensation. Hydrates (e.g., MgBr₂·6H₂O) exhibit reduced acidity as water molecules occupy coordination sites, altering reactivity . For example:

  • In aldol reactions, anhydrous MgBr₂ achieves >90% yield, while the hexahydrate yields <50% due to competitive water coordination .
  • Thermogravimetric analysis (TGA) is recommended to confirm anhydrous purity before catalytic use .

Q. What structural characterization techniques are critical for analyzing MgBr₂’s coordination geometry?

  • X-ray crystallography : Confirms octahedral geometry in coordination polymers (e.g., MgBr₂(dioxane)₂) .
  • FT-IR spectroscopy : Identifies ether or alcohol solvates via C-O stretching frequencies (1,050–1,100 cm⁻¹) .
  • Solid-state NMR : Distinguishes between crystalline and amorphous phases using ²⁵Mg shifts .

Advanced Research Questions

Q. How can researchers address discrepancies in solute transport data when using Br⁻ as a tracer in unsaturated soils?

Field-scale studies (e.g., Butters et al., 1989) report high variability (CV ~50%) in Br⁻ transport due to soil heterogeneity and transient irrigation effects . Mitigation strategies include:

  • Spatial replication : Use ≥16 solution samplers per depth to account for lateral variability.
  • Temporal controls : Apply steady-state irrigation for ≥72 hrs pre-experiment to stabilize water flux.
  • Model validation : Compare observed velocity (v) with theoretical v = water flux/volumetric water content to identify transient biases .

Q. What mechanistic insights explain MgBr₂’s role in stereoselective hydrogenation of alkenes?

MgBr₂ modifies palladium catalysts by coordinating to Pd surfaces, enhancing enantioselectivity through steric effects. For example:

  • In hydrogenation of α,β-unsaturated esters, MgBr₂ increases diastereomeric excess (de) from 60% to 92% by stabilizing transition-state geometries .
  • In situ XAFS analysis reveals Mg²⁺-Pd coordination distances (2.8–3.1 Å), critical for predicting catalytic behavior .

Q. How do solvate complexes of MgBr₂ impact its reactivity in Grignard-type reactions?

Ether solvates (e.g., MgBr₂·(C₂H₅)₂O) stabilize Mg²⁺ and facilitate electron transfer in alkylation reactions. Key findings:

  • THF solvates increase reaction rates by 3× compared to anhydrous MgBr₂ due to improved ion dissociation .
  • Methanol solvates (MgBr₂·6CH₃OH) are inert in aldol reactions, highlighting solvent-specific reactivity .

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